2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H13N5. It is characterized by a pyrimidine ring substituted with a piperazine moiety and a nitrile group.
Mechanism of Action
Target of Action
The primary target of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The specific interactions between the compound and CDK2, such as binding sites and affinity, require further investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells . The exact biochemical pathways and downstream effects involved in this process are complex and may vary depending on the cellular context.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest and potentially apoptosis . This makes the compound a potential candidate for cancer treatment.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can act as ATP mimicking tyrosine kinase inhibitors . This suggests that 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile may interact with enzymes, proteins, and other biomolecules involved in ATP-dependent processes.
Cellular Effects
Similar pyrimidine derivatives have been shown to exhibit antiproliferative activity against various human tumor cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrimidine derivatives can act as ATP mimicking tyrosine kinase inhibitors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution of a halogenated pyrimidine with 4-methylpiperazine under reflux conditions in a suitable solvent such as ethanol or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Methyl-1-piperazinyl)pyrimidine-5-methanamine
- **5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- **2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSDFEAXDJXAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.